Astragaloside VI Demonstrates Superior EGFR Activation Compared to Other Astragalosides in Keratinocytes
In a direct head-to-head comparison of eight different astragalosides for their ability to activate the Epidermal Growth Factor Receptor (EGFR) in human HaCaT keratinocytes, Astragaloside VI (AS-VI) exhibited the strongest activation effect [1]. This direct comparison establishes AS-VI as the most potent EGFR activator within this family of saponins, a key differentiator for research on EGFR-mediated pathways.
| Evidence Dimension | EGFR Activation Potency |
|---|---|
| Target Compound Data | Strongest EGFR activation |
| Comparator Or Baseline | Seven other astragalosides (e.g., Astragaloside I, II, III, IV, V, VII, VIII) |
| Quantified Difference | Ranked 1st out of 8 compounds tested |
| Conditions | Human HaCaT keratinocyte cell line |
Why This Matters
For researchers investigating the EGFR/ERK pathway, selecting AS-VI over other astragalosides is critical for achieving maximal target engagement and robust downstream signaling.
- [1] Lee, S. Y., Chang, W. L., Li, Z. X., Kirkby, N. S., Tsai, W. C., Huang, S. F., Ou, C. H., & Chang, T. C. (2018). Astragaloside VI and cycloastragenol-6-O-beta-D-glucoside promote wound healing in vitro and in vivo. Phytomedicine, 38, 183–191. View Source
